molecular formula C19H23NO B8105849 2-(benzyloxy)-N-(1-phenylethyl)cyclobutanamine CAS No. 2177259-12-8

2-(benzyloxy)-N-(1-phenylethyl)cyclobutanamine

Cat. No.: B8105849
CAS No.: 2177259-12-8
M. Wt: 281.4 g/mol
InChI Key: LBJFLPLSCBFROU-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-(1-phenylethyl)cyclobutanamine is an organic compound that features a cyclobutanamine core with benzyloxy and phenylethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(1-phenylethyl)cyclobutanamine typically involves the following steps:

    Formation of the cyclobutanamine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyloxy group: This step often involves the use of benzyl alcohol or benzyl chloride in the presence of a base.

    Attachment of the phenylethyl group: This can be done through nucleophilic substitution reactions using phenylethyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-(1-phenylethyl)cyclobutanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(benzyloxy)-N-(1-phenylethyl)cyclobutanamine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(1-phenylethyl)cyclobutanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(benzyloxy)-N-(1-phenylethyl)cyclopentanamine: Similar structure but with a cyclopentane core.

    2-(benzyloxy)-N-(1-phenylethyl)cyclohexanamine: Similar structure but with a cyclohexane core.

    2-(benzyloxy)-N-(1-phenylethyl)cycloheptanamine: Similar structure but with a cycloheptane core.

Uniqueness

2-(benzyloxy)-N-(1-phenylethyl)cyclobutanamine is unique due to its cyclobutanamine core, which imparts distinct chemical and physical properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. These properties can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

N-(1-phenylethyl)-2-phenylmethoxycyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-15(17-10-6-3-7-11-17)20-18-12-13-19(18)21-14-16-8-4-2-5-9-16/h2-11,15,18-20H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJFLPLSCBFROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCC2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601180390
Record name Benzenemethanamine, α-methyl-N-[2-(phenylmethoxy)cyclobutyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177259-12-8
Record name Benzenemethanamine, α-methyl-N-[2-(phenylmethoxy)cyclobutyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177259-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, α-methyl-N-[2-(phenylmethoxy)cyclobutyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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